3-{[4-(Diethylamino)benzyl]amino}propanenitrile
Overview
Description
3-{[4-(Diethylamino)benzyl]amino}propanenitrile is a biochemical used for proteomics research . It has a molecular formula of C14H21N3 and a molecular weight of 231.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 21 hydrogen atoms, and 3 nitrogen atoms . For more detailed structural information, you may refer to resources like PubChem .Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.34 . More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to 3-{[4-(Diethylamino)benzyl]amino}propanenitrile have been synthesized and evaluated for various biological activities. For instance, 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives were investigated for their ability to inhibit immune complex-induced inflammation, revealing specific structural requirements for activity and a pattern similar to hydrocortisone but distinct from indomethacin (Haviv et al., 1988).
Anticonvulsant and Neurotoxicological Properties
Studies on benzamides and benzopyran derivatives have explored their neuroleptic and antihypertensive activities, demonstrating the significance of structural variations in enhancing biological activities (Iwanami et al., 1981), (Cassidy et al., 1992).
Antidepressant-Like Effects
Certain derivatives, such as 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives, have been synthesized and shown to exhibit antidepressant-like effects in validated experimental models, indicating potential applications in the treatment of depression (Köksal & Bilge, 2007).
Anticonvulsant and Pain-Attenuating Properties
The modification of primary amino acid derivatives, particularly at the N'-benzylamide site, has led to potent anticonvulsants with pain-attenuating properties, showcasing a novel class of anticonvulsants (King et al., 2011).
Interaction with GABAA Receptors
The metabolite of propanidid, 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid (DOMBA), has been studied for its interaction with GABAA receptors, showing both direct activation and antagonism in a concentration-dependent manner, and producing sedation in vivo at relevant concentrations (Cenani et al., 2018).
Future Directions
Properties
IUPAC Name |
3-[[4-(diethylamino)phenyl]methylamino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-3-17(4-2)14-8-6-13(7-9-14)12-16-11-5-10-15/h6-9,16H,3-5,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAATGBAGYSFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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